molecular formula C8H14N8O4S4 B15202427 3,3'-Disulfanediylbis(N,N-dimethyl-1H-1,2,4-triazole-1-sulfonamide)

3,3'-Disulfanediylbis(N,N-dimethyl-1H-1,2,4-triazole-1-sulfonamide)

Cat. No.: B15202427
M. Wt: 414.5 g/mol
InChI Key: IOKYWQFUXNFSAR-UHFFFAOYSA-N
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Description

3,3’-Disulfanediylbis(N,N-dimethyl-1H-1,2,4-triazole-1-sulfonamide) is a chemical compound with the molecular formula C8H14N8O4S4 and a molecular weight of 414.49 g/mol This compound is characterized by its unique structure, which includes two triazole rings connected by a disulfide bond, and sulfonamide groups attached to each triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Disulfanediylbis(N,N-dimethyl-1H-1,2,4-triazole-1-sulfonamide) typically involves the reaction of 1H-1,2,4-triazole-3-sulfonyl chloride with N,N-dimethylamine under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

3,3’-Disulfanediylbis(N,N-dimethyl-1H-1,2,4-triazole-1-sulfonamide) undergoes several types of chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The sulfonamide groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

3,3’-Disulfanediylbis(N,N-dimethyl-1H-1,2,4-triazole-1-sulfonamide) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of disulfide bond formation and reduction in proteins.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3’-Disulfanediylbis(N,N-dimethyl-1H-1,2,4-triazole-1-sulfonamide) involves its interaction with molecular targets through its sulfonamide and disulfide functionalities. The sulfonamide groups can form hydrogen bonds with target proteins, while the disulfide bond can undergo redox reactions, influencing the redox state of the target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,3’-Disulfanediylbis(1H-1,2,4-triazole-1-sulfonamide): Lacks the N,N-dimethyl groups, which may affect its solubility and reactivity.

    3,3’-Disulfanediylbis(N-methyl-1H-1,2,4-triazole-1-sulfonamide): Contains only one methyl group on the nitrogen, potentially altering its steric and electronic properties.

Uniqueness

3,3’-Disulfanediylbis(N,N-dimethyl-1H-1,2,4-triazole-1-sulfonamide) is unique due to its dual N,N-dimethyl groups, which enhance its solubility and may provide additional steric hindrance, influencing its reactivity and interactions with molecular targets.

Properties

Molecular Formula

C8H14N8O4S4

Molecular Weight

414.5 g/mol

IUPAC Name

3-[[1-(dimethylsulfamoyl)-1,2,4-triazol-3-yl]disulfanyl]-N,N-dimethyl-1,2,4-triazole-1-sulfonamide

InChI

InChI=1S/C8H14N8O4S4/c1-13(2)23(17,18)15-5-9-7(11-15)21-22-8-10-6-16(12-8)24(19,20)14(3)4/h5-6H,1-4H3

InChI Key

IOKYWQFUXNFSAR-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1C=NC(=N1)SSC2=NN(C=N2)S(=O)(=O)N(C)C

Origin of Product

United States

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